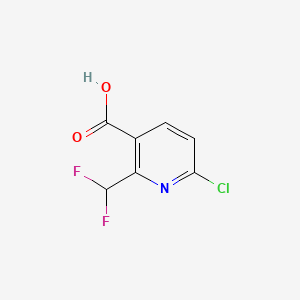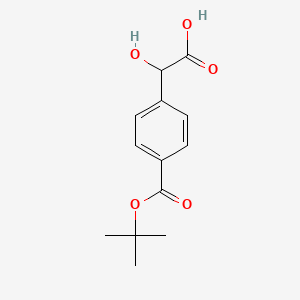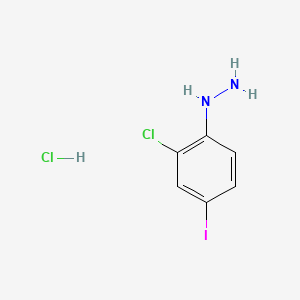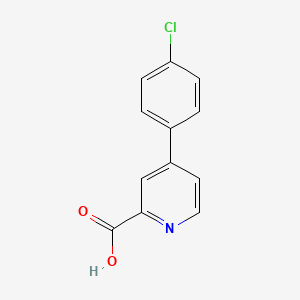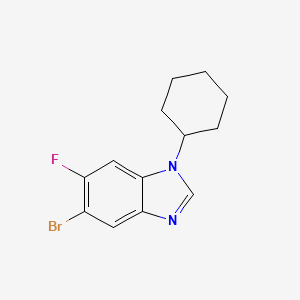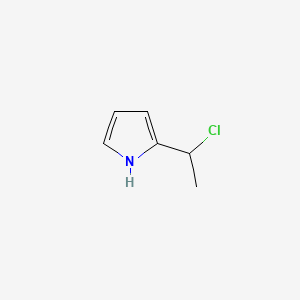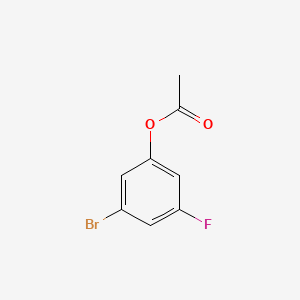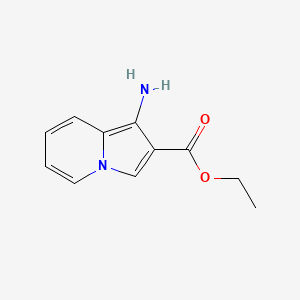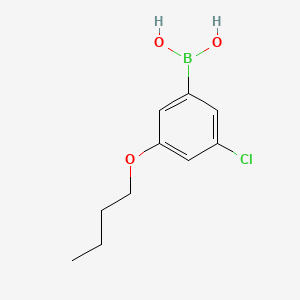
(3-Butoxy-5-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(3-Butoxy-5-chlorophenyl)boronic acid” is C10H14BClO3 . The structure of boronic acids is commonly studied in organic chemistry .
Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For example, they are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Borinic acids, including (3-Butoxy-5-chlorophenyl)boronic acid, are valuable reagents in cross-coupling reactions. They participate in Suzuki–Miyaura reactions, forming carbon–carbon bonds between aryl or vinyl halides and boronic acids. Specifically, this compound can be employed in 1,4-conjugate addition reactions with ethenesulfonamides to synthesize arylethanesulfonamides .
Catalysis
Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to their unique structure. As a result, they find applications in catalysis. For instance, (3-Butoxy-5-chlorophenyl)boronic acid can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. Its propensity to coordinate alcohols, diols, and amino alcohols makes it a versatile catalyst .
Medicinal Chemistry
Researchers explore borinic acids for their bioactive properties. While boronic acids are more widely studied, borinic acids offer interesting reactivities. They have been investigated as potential bioactive compounds, although their applications in this field are still emerging .
Materials Science
In materials science, borinic acids contribute to the development of polymer materials and optoelectronics. Their unique Lewis acidity and coordination abilities make them intriguing candidates for designing novel materials with specific properties .
Dynamic Click Chemistry
Recent advances in click chemistry have led to the exploration of reversible reactions. Boronic acid-mediated cis-diol conjugation is a well-studied example. Researchers use boronic acids to achieve dynamic covalent bonds, which have applications in chemical biology and supramolecular chemistry .
Synthesis of Biarylketones and Phthalides
(3-Butoxy-5-chlorophenyl)boronic acid can participate in the synthesis of biarylketones and phthalides. These compounds have relevance in pharmaceutical and agrochemical research .
Protodeboronation
Protodeboronation reactions using boronic esters have been explored. While not specific to (3-Butoxy-5-chlorophenyl)boronic acid, this field highlights the versatility of boronic acids in synthetic transformations .
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(3-butoxy-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIQINFZZBGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681560 |
Source


|
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-chlorophenyl)boronic acid | |
CAS RN |
1256345-75-1 |
Source


|
| Record name | Boronic acid, B-(3-butoxy-5-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
